molecular formula C17H12N4O2 B12758555 2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- CAS No. 84640-91-5

2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-

Cat. No.: B12758555
CAS No.: 84640-91-5
M. Wt: 304.30 g/mol
InChI Key: IIRQFOQQQJUMDR-UHFFFAOYSA-N
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Description

2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- is a complex organic compound that belongs to the class of indolinones and oxadiazoles. Indolinones are known for their diverse biological activities, while oxadiazoles are recognized for their wide range of applications in medicinal chemistry. The combination of these two moieties in a single molecule makes this compound particularly interesting for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

The uniqueness of 2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- lies in its combined indolinone and oxadiazole moieties, which confer a unique set of chemical and biological properties.

Properties

CAS No.

84640-91-5

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

(3E)-5-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one

InChI

InChI=1S/C17H12N4O2/c1-10-7-8-13-12(9-10)14(15(22)18-13)19-17-21-20-16(23-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19,21,22)

InChI Key

IIRQFOQQQJUMDR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)NC(=O)/C2=N/C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=NC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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